1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[5-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2S/c1-8(17)11-5-6-12(19-11)9-3-2-4-10(7-9)18-13(14,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJRGARLYVUDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Optimization
A representative protocol involves:
-
Boronic Acid Component : 3-(Trifluoromethoxy)phenylboronic acid or its stabilized ester (e.g., MIDA ester).
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Thiophene Halide : 2-Bromo-5-acetylthiophene or protected derivatives.
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Catalytic System : Pd(OAc)₂ (4 mol%) with SPhos ligand (8 mol%).
Critical Parameters :
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The use of SPhos ligand enhances catalytic activity for electron-deficient aryl groups.
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Aqueous conditions promote boronic acid activation while minimizing protodeboronation.
| Parameter | Details | References |
|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | |
| Solvent | THF/H₂O (9:1) | |
| Temperature | 90°C | |
| Yield (Intermediate) | 65–72% (estimated) |
Friedel-Crafts Acylation for Ethanone Installation
Following biaryl formation, Friedel-Crafts acylation introduces the ethanone group at the α-position of the thiophene ring. This electrophilic substitution requires careful control of Lewis acid catalysts and acylating agents.
Standard Acylation Protocol
-
Acylating Agent : Acetyl chloride or acetic anhydride.
Mechanistic Insights :
AlCl₃ generates the acylium ion, which undergoes electrophilic attack at the electron-rich C-5 position of the thiophene ring. Competing reactions at the phenyl group are suppressed by the electron-withdrawing trifluoromethoxy substituent.
| Parameter | Details | References |
|---|---|---|
| Acylating Agent | Acetyl chloride | |
| Catalyst | AlCl₃ | |
| Solvent | Dichloromethane | |
| Yield | 68–75% |
Alternative Synthetic Pathways
Nucleophilic Aromatic Substitution (NAS)
NAS offers a route to install the trifluoromethoxy group post-cyclization. For example, coupling 5-bromothiophen-2-yl-ethanone with 3-hydroxy-phenylboronic acid, followed by trifluoromethylation using CF₃I/CuI.
Limitations :
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Lower regioselectivity compared to Suzuki coupling.
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Requires protection of the ketone group during trifluoromethylation.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone has been explored for its potential therapeutic properties:
- Anticancer Activity : Studies have indicated that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that compounds with similar structures showed promising results in targeting cancer cells through specific pathways .
- Anti-inflammatory Effects : Compounds containing thiophene rings have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for:
- Synthesis of Novel Thiophene Derivatives : The trifluoromethoxy group can be exploited to create new derivatives with enhanced biological activity or improved physical properties .
- Functionalization Reactions : The presence of the thiophene moiety facilitates various functionalization reactions, enabling the synthesis of compounds with tailored properties for specific applications.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | Thiophene derivatives | Induction of apoptosis, inhibition of proliferation | |
| Anti-inflammatory | Thiophene-based compounds | Inhibition of pro-inflammatory cytokines |
Mechanism of Action
The mechanism by which 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone, differing primarily in substituents on the phenyl or thiophene rings:
Key Differences in Properties and Activity
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group (-OCF₃) in the target compound enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) or chloro (-Cl) substituents .
- Pharmacological Activity : Oxadiazole-containing analogs (e.g., 5w) exhibit potent PARP inhibition (IC₅₀: 0.8 µM) due to their ability to interact with the enzyme's catalytic domain, as shown in molecular docking studies . The trifluoromethoxy group may further optimize binding affinity compared to methoxy derivatives.
- Synthetic Accessibility : The target compound’s synthesis via Suzuki-Miyaura coupling (similar to ) yields high purity (95% by HPLC) and moderate melting points (102–104°C), comparable to analogs like 3r .
Research Findings
- PARP Inhibition : Oxadiazole-thiophene hybrids (e.g., 5w and 5x) reduce viability in MCF-7 and MDA-MB-231 cells by 60–80% at 10 µM, linked to caspase-3 activation and reduced PARP activity .
- Substituent Effects : Methoxybenzyl groups in 5w improve solubility but reduce potency compared to trifluoromethoxy derivatives, highlighting the balance between hydrophobicity and target engagement .
Data Tables
Table 1: Spectroscopic Data for Selected Compounds
Biological Activity
1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone, also known by its IUPAC name, exhibits a complex structure that suggests potential biological activities. The trifluoromethoxy group is known for its influence on the electronic properties of organic compounds, which can enhance their reactivity and biological interactions. This article aims to review the biological activity of this compound based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C13H9F3OS
- Molecular Weight : 294.27 g/mol
- InChI Key : BJQZMUPNZWLRMA-UHFFFAOYSA-N
- Physical Form : Powder
- Purity : 95%
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, a study evaluated various derivatives for their cytopathic inhibitory effects against influenza A virus using Madin-Darby canine kidney (MDCK) cells. The results indicated significant protective effects at certain concentrations, suggesting that modifications in the molecular structure could enhance antiviral efficacy .
Cytotoxicity Studies
A comprehensive cytotoxicity assessment was conducted on several analogs of the compound, revealing variable effects on cell viability across different concentrations. The 50% cytotoxic concentration (CC50) was determined for various derivatives, with some showing promising results in protecting cells from viral infections without inducing significant toxicity .
| Compound | CC50 (µM) | EC50 (µM) | Notes |
|---|---|---|---|
| G01 | >100 | 16.48 ± 5.57 | Significant cytopathic protection |
| G02 | >100 | 10.1 ± 1.66 | Moderate activity |
| G03 | >100 | 10.04 ± 1.90 | Moderate activity |
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of the trifluoromethoxy group significantly influences biological activity. For example, variations in substituents on the phenyl ring can alter binding affinities and interactions with target proteins. Compounds with electron-withdrawing groups like trifluoromethoxy generally exhibit enhanced potency due to increased lipophilicity and better interaction with hydrophobic pockets in proteins .
Study on Influenza Virus
In a notable study involving influenza virus-infected MDCK cells, several derivatives were tested for their ability to inhibit viral replication. The results demonstrated that specific structural modifications led to improved efficacy against viral strains, underscoring the importance of chemical structure in therapeutic development .
Neurocytotoxicity Assessment
In addition to antiviral activity, neurocytotoxicity was assessed using human neuroblastoma cell lines (SH-SY5Y). The tested compounds did not show significant toxic effects at concentrations up to 100 µM, indicating a favorable safety profile for potential neuroprotective applications .
Q & A
Q. What synthetic strategies are recommended for preparing 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation , where a thiophene derivative (e.g., 5-(3-(trifluoromethoxy)phenyl)thiophene) reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Catalyst optimization : AlCl₃ is preferred due to its efficacy in activating the thiophene ring for electrophilic substitution .
- Solvent selection : Use dichloromethane or nitrobenzene to stabilize the acylium ion intermediate.
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation).
Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using TLC and elemental analysis.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
Methodological Answer:
- ¹H NMR : Identify the acetyl group (singlet at δ ~2.6 ppm) and aromatic protons (δ 7.0–8.0 ppm). The trifluoromethoxy group’s deshielding effect splits thiophene proton signals .
- ¹³C NMR : The ketone carbonyl appears at δ ~200 ppm; trifluoromethoxy carbons show distinct coupling (J ~40 Hz) .
- Mass spectrometry (EI-MS) : Look for the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of COCH₃).
- Elemental analysis : Confirm C, H, N, S, and F percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which:
- Reduces electron density on the thiophene ring, directing electrophilic substitution to the 4-position (meta to the substituent).
- Enhances stability of intermediates in Suzuki-Miyaura couplings by polarizing the C–Br bond (if halogenated).
To validate, perform DFT calculations (e.g., HOMO-LUMO analysis) to map charge distribution and compare reactivity with non-fluorinated analogs .
Q. What crystallographic challenges arise with this compound, and how can they be mitigated?
Methodological Answer:
- Crystal growth : Slow evaporation from ethanol/acetone mixtures improves crystal quality. The bulky trifluoromethoxy group may induce disorder; use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts .
- Data refinement : Apply SHELXL for anisotropic displacement parameters. For disordered regions, use PART commands to model alternative conformations .
Q. How can computational models predict this compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450). Parameterize the trifluoromethoxy group’s partial charges using Gaussian09 (B3LYP/6-31G* level) .
- Pharmacophore mapping : Identify key interactions (e.g., hydrophobic contacts with the thiophene ring, hydrogen bonds with the ketone). Validate via in vitro assays comparing fluorinated vs. non-fluorinated analogs .
Contradictions and Considerations
- Synthesis yields : Friedel-Crafts reactions may produce varying yields (e.g., 70–90%) depending on thiophene substrate purity and catalyst activity. Refluxing with AlCl₃ for >12 hours can improve acylation efficiency but risks decomposition .
- Spectral interpretation : Fluorine atoms complicate NMR analysis; use ¹⁹F NMR or decoupling techniques to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
